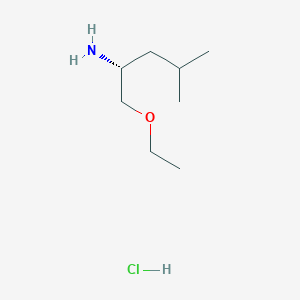

(R)-1-エトキシメチル-3-メチル-ブチルアミン塩酸塩

説明

®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is a chiral amine compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and chemical research. The compound is characterized by its unique structure, which includes an ethoxymethyl group and a methyl-butylamine backbone, making it an interesting subject for scientific studies.

科学的研究の応用

スポーツ栄養と筋肉量の増加

(R)-1-エトキシメチル-3-メチル-ブチルアミン塩酸塩: は、スポーツ栄養、特にクレアチン様サプリメントの合成における潜在的な役割について研究されている可能性があります。 クレアチンは、アスリートや運動している個人の筋肉量、パフォーマンス、回復を向上させることが知られています 。研究では、この化合物がクレアチンの合成または体への吸収における前駆体または増強剤として役立つ可能性を調べることができます。

老年医学

この化合物は、高齢者人口における筋肉の維持と全体的な健康への影響について研究される可能性があります。 クレアチンサプリメントが、この人口統計において有益な効果を示したことを考えると 、(R)-1-エトキシメチル-3-メチル-ブチルアミン塩酸塩 は、同様の結果に貢献する可能性があります。

分析化学

分析化学の分野、特に高速液体クロマトグラフィー(HPLC)では、この化合物は、メソッド開発およびバリデーションプロセスのための標準物質または参照物質として使用できる可能性があります 。その安定性と反応性により、検量線または品質管理サンプルの候補となります。

神経保護研究

この化合物は、神経保護特性について調査される可能性があります。 クレアチンは、特に神経変性疾患の文脈で、神経保護効果について研究されてきたため 、この化合物は同様の研究経路の焦点となる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-methyl-1-butanol and ethyl chloroformate.

Formation of Intermediate: The ®-3-methyl-1-butanol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxymethyl intermediate.

Amine Introduction: The intermediate is then reacted with ammonia or a suitable amine source to introduce the amine group, forming ®-1-Ethoxymethyl-3-methyl-butylamine.

Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Chemistry:

Catalysts: Used as a chiral auxiliary in asymmetric synthesis.

Reagents: Employed in the preparation of other complex organic molecules.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Biochemical Pathways: Investigated for its role in various biochemical pathways.

Medicine:

Pharmaceuticals: Explored for its potential therapeutic effects in drug development.

Drug Delivery: Used in the formulation of drug delivery systems.

Industry:

Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.

Material Science: Applied in the development of new materials with specific properties.

作用機序

The mechanism of action of ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways and molecular interactions depend on the context of its application, such as in medicinal chemistry or biochemical research.

類似化合物との比較

- ®-1-Methoxymethyl-3-methyl-butylamine hydrochloride

- ®-1-Ethoxymethyl-2-methyl-butylamine hydrochloride

- ®-1-Ethoxymethyl-3-ethyl-butylamine hydrochloride

Comparison:

- Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can significantly impact the compound’s reactivity and interaction with biological targets.

- Unique Properties: ®-1-Ethoxymethyl-3-methyl-butylamine hydrochloride may exhibit unique stereochemical properties that enhance its effectiveness in specific applications compared to its analogs.

特性

IUPAC Name |

(2R)-1-ethoxy-4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-4-10-6-8(9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOILBVQOYBZYEI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)

![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)

![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)

![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)